molecular formula C10H15ClFN B1417043 1-(2-Fluoro-4-methylphenyl)-propylamine hydrochloride CAS No. 2206608-03-7

1-(2-Fluoro-4-methylphenyl)-propylamine hydrochloride

Cat. No. B1417043
CAS RN: 2206608-03-7
M. Wt: 203.68 g/mol
InChI Key: GERVBJOWXYLYMF-UHFFFAOYSA-N
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Description

“1-(2-Fluoro-4-methylphenyl)-propylamine hydrochloride” is a chemical compound. It’s also known as "N~1~- (2-fluoro-4-methylphenyl)alaninamide hydrochloride" . Its molecular weight is 232.69 and its linear formula is C10 H13 F N2 O . Cl H .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a two-step substitution reaction was used to obtain N - (2-fluoro-4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide . Another study reported the synthesis of a series of 4- [4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as X-ray diffraction and Density Functional Theory (DFT). For instance, DFT was applied to calculate the molecular structure of a similar compound, N - (2-fluoro-4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and depend on various factors. For instance, the reactions of 4- [4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) took place with a number of halogen substituted molecules in extraordinary yields, due to electronic effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, linear formula, and storage conditions. It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Pharmacokinetics and Metabolism Studies

Studies have examined the pharmacokinetics and metabolism of certain compounds, which are crucial for understanding how drugs are absorbed, distributed, metabolized, and excreted in the body. For instance, the pharmacokinetics and metabolism of S-1, a selective androgen receptor modulator, were examined in rats, revealing its absorption, clearance, and extensive metabolization patterns (Wu et al., 2006).

Neurochemical Probes

Compounds structurally similar to “1-(2-Fluoro-4-methylphenyl)-propylamine hydrochloride” have been used as neurochemical probes. For example, 4‐[18F]Fluoro‐L‐m‐Tyrosine (FMT) was synthesized as a biochemical probe of striatal dopaminergic function, providing insights into the mechanisms underlying central dopaminergic functions (Melega et al., 1989).

Structure-Activity Relationships

Studies on the structure-activity relationships of amino-halogen substituted phenyl-aminoethanols have provided insights into their action on adrenergic beta-receptors, which can be significant in the development of therapeutic agents for conditions like bronchial muscle relaxation (Engelhardt, 1984).

Safety and Hazards

The safety information for “1-(2-Fluoro-4-methylphenyl)-propylamine hydrochloride” indicates that it has a GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

1-(2-fluoro-4-methylphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-3-10(12)8-5-4-7(2)6-9(8)11;/h4-6,10H,3,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERVBJOWXYLYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)C)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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